1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine is a synthetic compound specifically designed for scientific research purposes, particularly in the field of neuroscience. It acts as a high-affinity ligand for the sigma-type opiate receptor, a unique binding site in the brain []. This receptor has been implicated in various neurological and psychiatric processes, making this compound a valuable tool for investigating these areas [].
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This compound features a guanidine functional group, which is known for its ability to interact with various biological targets, making it a candidate for drug development. The presence of the 4,6-dimethylpyrimidine moiety enhances its pharmacological profile by potentially influencing solubility and binding affinity.
This compound falls under the classification of guanidines, a class of organic compounds characterized by the presence of the guanidine functional group. Guanidines are often explored for their biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine allows it to be classified as a pyrimidinylguanidine derivative, which may exhibit unique interactions with biological macromolecules.
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine has been reported through various methodologies. One effective approach involves the reaction of 4,6-dimethylpyrimidine derivatives with dicyandiamide under basic conditions, followed by nucleophilic substitution with phenylamine. This method can yield the desired product in moderate to high yields depending on the reaction conditions.
Recent studies have indicated that thermal or microwave-assisted methods can also enhance the efficiency of synthesizing related guanidines by reducing reaction times and improving yields .
The molecular formula of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is C12H16N4. The compound comprises:
The three-dimensional structure can be elucidated using X-ray crystallography or NMR spectroscopy, revealing the spatial arrangement of atoms and confirming the presence of functional groups .
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine can participate in various chemical reactions typical for guanidines:
In biological contexts, this compound may interact with proteins or nucleic acids through hydrogen bonding and hydrophobic interactions .
The mechanism of action for 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine likely involves its interaction with specific protein targets within cells. For instance:
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves in biological systems and its potential formulation as a therapeutic agent .
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine has potential applications in several scientific fields:
Research continues to explore its full potential as a versatile building block in drug design and development .
1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine is a structurally distinct guanidine derivative characterized by the fusion of a 4,6-dimethylpyrimidine moiety with a phenylguanidine scaffold. Its molecular formula is C₁₃H₁₅N₅, with a molecular weight of 241.29 grams per mole and a CAS Registry Number of 16018-49-8 . The compound exhibits tautomerism, crystallizing in either cis-trans or cis-cis configurations depending on substituent electronics and hydrogen-bonding interactions in the solid state [7]. This chemical entity serves as a privileged scaffold in medicinal chemistry due to the hydrogen-bonding capacity of its guanidine group and the aromatic stacking potential of its pyrimidine and phenyl rings. These features facilitate targeted interactions with biological macromolecules, positioning the compound as a versatile building block for drug discovery and biochemical tool development [2].
The molecular architecture of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine integrates three pharmacologically relevant features: a hydrogen-bond-donating guanidine group, a planar 4,6-dimethylpyrimidine heterocycle, and a lipophilic phenyl group. This triad enables multifaceted molecular recognition, underpinning the compound's utility across chemical biology and pharmaceutical design. X-ray crystallographic analyses reveal that the preferred tautomeric state is critically influenced by substituent electronics. Electron-donating groups favor the cis-trans tautomer with a shortened C=N bond (1.29-1.32 Å) directed toward the pyrimidine nitrogen, while electron-withdrawing substituents stabilize the cis-cis tautomer with bond shortening toward the aniline component [7].
Table 1: Structural Characteristics of 1-(4,6-Dimethylpyrimidin-2-yl)-3-Phenylguanidine
Property | Value/Description | Technique/Method |
---|---|---|
Molecular Formula | C₁₃H₁₅N₅ | High-Resolution Mass Spectrometry |
Molecular Weight | 241.29 g/mol | Calculated |
Characteristic Bond Length | 1.29-1.32 Å (C=N) | X-ray Crystallography |
Tautomeric Forms | cis-trans or cis-cis | NMR/X-ray Diffraction |
Hydrogen Bonding Capacity | 3-5 hydrogen bonds | Computational Modeling |
The dimethylpyrimidine unit significantly enhances the molecule's pharmacological profile by modulating electronic distribution, improving membrane permeability, and influencing target binding specificity. These attributes have been exploited in the development of kinase inhibitors and epigenetic modulators. For example, structural analogs bearing this core demonstrate potent inhibition of Mnk2 kinase (IC₅₀ = 42 nanomolar) and Sirtuin 2 enzymes, validating its role in targeting cancer-relevant pathways [6]. The hydrogen-bonding network formed by the guanidine group enables strong interactions with aspartate or glutamate residues in enzyme active sites, while the pyrimidine ring engages in π-stacking with aromatic amino acid residues [7] [8].
Table 2: Documented Bioactivities of Structural Analogs
Target Class | Biological Activity | Structural Modification Site |
---|---|---|
Sirtuin 2 | IC₅₀ = 42 nanomolar (derivative 28e) | Acetamide substitution |
Mnk2 Kinase | Inhibition of eIF4E phosphorylation | Thiazol-2-one fusion |
Bacterial Pathogens | Growth inhibition (bipyrazol derivatives) | Bipyrazol conjugation |
The synthetic exploration of this guanidine derivative originated in the mid-20th century with classical condensation approaches. Early methodologies involved refluxing phenylguanidine derivatives with 2-chloro-4,6-dimethylpyrimidine in protic solvents, yielding target compounds with moderate efficiency (40-60%) . The 2010s witnessed significant methodological refinements, particularly the adoption of microwave-assisted synthesis. This technique reduced reaction times from 24 hours to under 60 minutes while improving yields to 75-90% by minimizing thermal decomposition pathways [7]. A pivotal advancement occurred with the development of N-(4,6-dimethylpyrimidin-2-yl)cyanamide as a versatile intermediate, enabling efficient coupling with diverse aryl and alkyl amines under basic conditions [7].
Key discoveries in biological evaluation include:
This compound belongs to the N,N'-disubstituted guanidine subclass, distinguished by its specific aromatic substitutions. Its classification position is defined by three structural attributes:
Table 3: Classification Relative to Key Guanidine Subclasses
Subclass | Representative Compound | Key Structural Differences | Pharmacological Implications |
---|---|---|---|
N,N'-Disubstituted | 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine | Aromatic heterocycle at N1, phenyl at N3 | Enhanced kinase/enzyme inhibition |
Biguanides | Metformin | Two linked guanidine units | Antidiabetic action |
Symmetric Guanidines | 1,3-Diphenylguanidine | Identical phenyl substituents | Lower target specificity |
Cyclic Guanidines | Tetrahydroisoquinoline-biguanides | Conformationally constrained | Modified bioavailability |
Structurally analogous compounds highlight the impact of substituent variation on biological activity:
Patent landscapes confirm therapeutic interest, with specific claims covering pyrimidinylguanidine derivatives as modulators of protein kinases for cancer, inflammatory diseases, and neurodegenerative disorders [8] [10]. These developments underscore the scaffold's versatility as a platform for addressing diverse disease pathways through rational structural modification.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4